Tetradecyl nicotinate
Overview
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including structures related to tetradecyl nicotinate, involves various chemical reactions. For instance, nicotinic acid derivatives have been synthesized through oxidative addition and coupling reactions. The synthesis of Tetraphenylantimony nicotinate showcases the reaction of pentaphenylantimony with triphenylantimony bis(nicotinate), indicating a method that could potentially be adapted for tetradecyl nicotinate synthesis (Sharutin et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of nicotinate derivatives can be conducted using techniques such as X-ray diffraction, revealing coordination behaviors and geometries. For example, tetraphenylantimony nicotinate demonstrates a distorted trigonal bipyramidal coordination, which provides insight into how tetradecyl nicotinate might similarly form complex structures (Sharutin et al., 2004).
Chemical Reactions and Properties
Nicotinamide and its derivatives participate in various chemical reactions, influencing their functional properties. Coordination with metals, as seen in complexes containing nicotinamide, alters the vibrational spectra and indicates the potential for diverse chemical reactivity and interaction mechanisms, which could also apply to tetradecyl nicotinate derivatives (Bayari et al., 2003).
Scientific Research Applications
Dermatological Applications : Nicotinamide and its derivatives have shown effectiveness in treating various skin conditions. For instance, tetracycline combined with nicotinamide has been used effectively for bullous pemphigoid and other skin disorders (Peoples & Fivenson, 1992). Similarly, a combination of tetracycline and nicotinamide has been found useful in clearing skin lesions in bullous pemphigoid within 6-8 weeks (Kolbach et al., 1995).
Modulation of Inflammatory Responses : Nicotinamide has been identified as a potent modulator of pro-inflammatory cytokines, making it a useful treatment modality for autoimmune blistering conditions (Abdelmaksoud, 2017).
Treatment of Nonmelanoma Skin Cancers : Oral nicotinamide has been shown to reduce transepidermal water loss, indicating its potential in the treatment of nonmelanoma skin cancers (Chen et al., 2016).
Cardiovascular and Metabolic Disorders : Nicotinamide riboside, a form of nicotinic acid, has demonstrated health benefits, including potential treatment for cardiovascular, neurodegenerative, and metabolic disorders (Mehmel et al., 2020).
Skin Barrier Function : Myristyl nicotinate, a derivative of nicotinic acid, has been found to increase NAD, epidermal differentiation, and barrier function in photodamaged skin, suggesting its role in limiting the progression of actinic skin damage (Jacobson et al., 2007).
Age-Related Diseases : Alterations in NAD+ homeostasis, associated with nicotinamide, are found in age-related diseases like neurodegeneration, diabetes, and cancer (Katsyuba et al., 2020).
properties
IUPAC Name |
tetradecyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGLGJWCZSCAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181770 | |
Record name | Tetradecyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl nicotinate | |
CAS RN |
273203-62-6 | |
Record name | Tetradecyl nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MYRISTYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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